molecular formula C18H14FN3O3 B8314022 4-(4-fluoro-2-methoxyphenyl)-N-(3-nitrophenyl)pyridin-2-amine

4-(4-fluoro-2-methoxyphenyl)-N-(3-nitrophenyl)pyridin-2-amine

Cat. No. B8314022
M. Wt: 339.3 g/mol
InChI Key: LVURKTHBLUEUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluoro-2-methoxyphenyl)-N-(3-nitrophenyl)pyridin-2-amine is a useful research compound. Its molecular formula is C18H14FN3O3 and its molecular weight is 339.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-fluoro-2-methoxyphenyl)-N-(3-nitrophenyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluoro-2-methoxyphenyl)-N-(3-nitrophenyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-fluoro-2-methoxyphenyl)-N-(3-nitrophenyl)pyridin-2-amine

Molecular Formula

C18H14FN3O3

Molecular Weight

339.3 g/mol

IUPAC Name

4-(4-fluoro-2-methoxyphenyl)-N-(3-nitrophenyl)pyridin-2-amine

InChI

InChI=1S/C18H14FN3O3/c1-25-17-10-13(19)5-6-16(17)12-7-8-20-18(9-12)21-14-3-2-4-15(11-14)22(23)24/h2-11H,1H3,(H,20,21)

InChI Key

LVURKTHBLUEUIS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound C2 was prepared from A5 (122 mg, 0.36 mmol) and (4-fluoro-2-methoxyphenyl)boronic acid (112 mg, 0.66 mmol) following the procedure reported for the intermediate A2. The residue was purified by flash chromatography on silica gel (cHex/EtOAc 100:0 to 50:50) to yield the desired product C2 as an orange solid (98 mg, 80%). MS (ES) C18H14FN3O3 requires: 339. found: 340 (M+H)+.
Name
Quantity
122 mg
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.